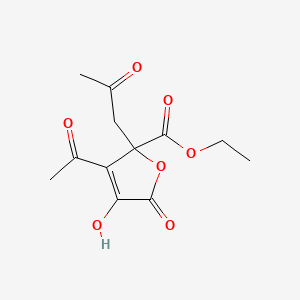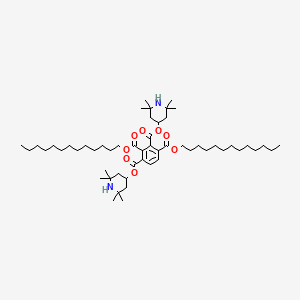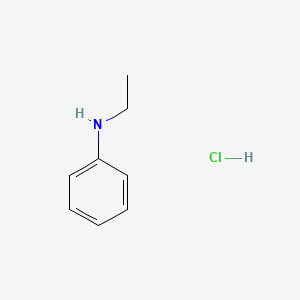
Benzenamine, N-ethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a yellowish-brown transparent oily liquid with a characteristic aniline odor. It is insoluble in water but dissolves in alcohol and most organic solvents. N-ethylaniline hydrochloride is primarily used in organic synthesis and serves as an important intermediate in the production of dyes, rubber ingredients, explosives, and photographic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced to N-ethylaniline using hydrogenation or a reducing agent . Another method involves the nucleophilic substitution of nitrobenzene with ethanol in a one-pot reaction .
Industrial Production Methods
In industrial settings, N-ethylaniline hydrochloride is often produced by reacting aniline with ethanol under high temperature and pressure in the presence of concentrated hydrochloric acid. This process typically involves an autoclave and results in a mixture containing N-ethylaniline, diethyl aniline, and unreacted aniline .
Análisis De Reacciones Químicas
Types of Reactions
N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonediimine derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Quinonediimine derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-ethylaniline hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-ethylaniline hydrochloride involves its interaction with various enzymes and proteins. It participates in nucleophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on aromatic rings. This interaction can lead to the formation of various substituted aniline derivatives, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-ethylaniline hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its methyl and diethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
4348-19-0 |
|---|---|
Fórmula molecular |
C8H12ClN |
Peso molecular |
157.64 g/mol |
Nombre IUPAC |
N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Clave InChI |
BYYXZSVUFYEWRK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
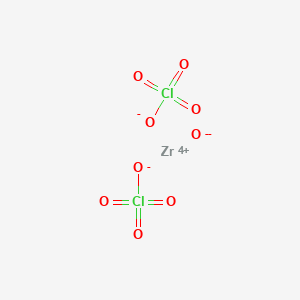
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
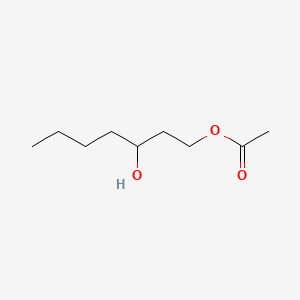
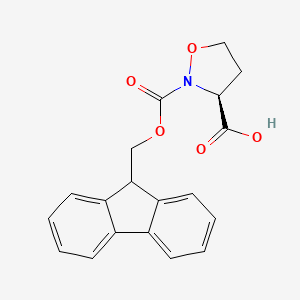


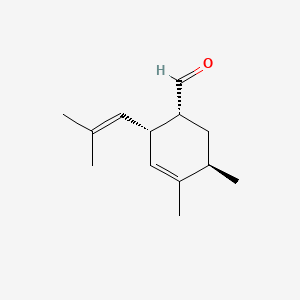
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
